molecular formula C12H9F3N2O3 B3012826 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1497094-50-4

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3012826
M. Wt: 286.21
InChI Key: CCZBVWZWANNVDJ-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities and are often explored for their antimicrobial properties . The presence of a trifluoromethyl group can significantly influence the biological activity of such compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and different reaction conditions. For instance, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are closely related to the compound of interest, can be achieved through the Vilsmeier-Haack reaction as part of a multi-step process . Similarly, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, which share structural similarities with the compound , can be synthesized by condensing arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, as well as X-ray diffraction methods . For example, the crystal structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare molecular geometries and vibrational frequencies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential applications. The reactivity of such compounds can be influenced by the substituents on the pyrazole ring. For example, the introduction of a trifluoromethyl group can affect the electron density and reactivity of the pyrazole ring, potentially leading to different chemical behaviors compared to non-fluorinated analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including the compound of interest, are influenced by their molecular structure. The presence of functional groups such as methoxy and trifluoromethyl can impact properties like solubility, melting point, and stability. X-ray powder diffraction data can provide insights into the crystalline nature and purity of these compounds . Additionally, the nonlinear optical properties of pyrazole derivatives can be attributed to small energy gaps between their frontier molecular orbitals, as observed in related studies .

Scientific Research Applications

Nonlinear Optical Properties

The compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid exhibits nonlinear optical activity. This is attributed to the small energy gap between its frontier molecular orbitals (Tamer et al., 2015).

Crystal Structure Analysis

The synthesis of derivatives of 1-(4-methoxyphenyl)-1H-pyrazol-3-yl propionic acid and their crystal structures were studied, providing insights into hydrogen bonding and structural features (Kumarasinghe et al., 2009).

Hydrogen Bonding Frameworks

Derivatives of 1-(4-methoxyphenyl)-1H-pyrazole display complex hydrogen-bonded framework structures, showcasing the molecule's ability to form multiple hydrogen bond types (Asma et al., 2018).

Functionalization Reactions

Functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols were explored. This study provides insights into the synthesis of new compounds and their structural characterization (Yıldırım & Kandemirli, 2006).

Molecular Structure and Vibrational Frequencies

The molecular structure and vibrational frequencies of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid were studied, providing insights into its molecular geometry and electronic properties (Demir et al., 2010).

Ionic Salt Formation

Studies on the formation of protonated pyrazole-based ionic salts reveal the molecule's ability to engage in anion-directed organized assemblies, contributing to the understanding of its supramolecular chemistry (Zheng et al., 2013).

Optical Nonlinearity

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and studied for their optical nonlinearity, highlighting the compound's potential in optical limiting applications (Chandrakantha et al., 2013).

properties

IUPAC Name

1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-10(12(13,14)15)6-9(16-17)11(18)19/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZBVWZWANNVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

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